molecular formula C10H13BO2S B580524 3-(Cyclobutylthio)phenylboronic acid CAS No. 1256346-42-5

3-(Cyclobutylthio)phenylboronic acid

Cat. No. B580524
CAS RN: 1256346-42-5
M. Wt: 208.082
InChI Key: PMSWXHXJHVIBGW-UHFFFAOYSA-N
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Description

3-(Cyclobutylthio)phenylboronic acid is a chemical compound with the linear formula C10H13BO2S . It has a molecular weight of 208.09 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(cyclobutylsulfanyl)phenylboronic acid . The InChI code for this compound is 1S/C10H13BO2S/c12-11(13)8-3-1-6-10(7-8)14-9-4-2-5-9/h1,3,6-7,9,12-13H,2,4-5H2 .

Scientific Research Applications

Biomedical Applications

Phenylboronic acids have been explored for their potential in biomedical applications, particularly as glucose-sensitive polymers. This enables self-regulated insulin release, which is crucial in the treatment of diabetes. They also function as diagnostic agents due to their unique chemical properties .

Diagnostic and Therapeutic Applications

The interaction of phenylboronic acids with sialic acid presents a new class of molecular targets. This interaction has been leveraged for analytical and therapeutic applications, including drug delivery strategies .

Selective Binding Affinity

Phenylboronic acids have shown a high binding affinity to certain biomolecules. For example, they can selectively bind to adenosine and catechol, which are important in various biological processes .

Sensing Applications

These compounds have been used in sensing technologies. For instance, electropolymerised 3-aminophenylboronic acid has been utilized for the impedimetric detection of dopamine, and co-polymers with thiophene have been used for the potentiometric detection of D-glucose .

Safety and Hazards

The safety data sheet for phenylboronic acid indicates that it is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mechanism of Action

Target of Action

3-(Cyclobutylthio)phenylboronic acid, also known as (3-(Cyclobutylthio)phenyl)boronic acid, is a type of organoboron compound. The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . It has been found to have a high binding affinity with adenosine and catechol .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by 3-(Cyclobutylthio)phenylboronic acid . This pathway is crucial for the formation of carbon–carbon bonds, which are fundamental to many biological processes. The compound’s interaction with its targets leads to changes in this pathway, resulting in the formation of new bonds.

Pharmacokinetics

Organoboron compounds, in general, are known for their stability and ease of handling These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide array of diverse molecules with high enantioselectivity . Additionally, the compound has been found to have a high binding capacity for adenosine and catechol .

Action Environment

The action of 3-(Cyclobutylthio)phenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups. Furthermore, the compound’s selectivity towards cis-diol containing molecules can be influenced by the choice of polymerization solvents and crosslinker types .

properties

IUPAC Name

(3-cyclobutylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2S/c12-11(13)8-3-1-6-10(7-8)14-9-4-2-5-9/h1,3,6-7,9,12-13H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSWXHXJHVIBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SC2CCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681680
Record name [3-(Cyclobutylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclobutylthio)phenylboronic acid

CAS RN

1256346-42-5
Record name Boronic acid, B-[3-(cyclobutylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Cyclobutylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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